molecular formula C5H3FN4 B13555621 4-Azido-2-fluoropyridine

4-Azido-2-fluoropyridine

Cat. No.: B13555621
M. Wt: 138.10 g/mol
InChI Key: NOBQIYUNSMCPMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-2-fluoropyridine typically involves the reaction of sodium azide with a halogenated pyridine precursor. For instance, 2-fluoro-4-chloropyridine can be reacted with sodium azide in a suitable solvent such as dimethylformamide (DMF) at room temperature to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Azido-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-azido-2-fluoropyridine primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper ions, which facilitate the formation of the triazole ring by stabilizing the transition state .

Comparison with Similar Compounds

Uniqueness: 4-Azido-2-fluoropyridine is unique due to the specific positioning of the azide and fluorine groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in click chemistry and other synthetic applications .

Properties

Molecular Formula

C5H3FN4

Molecular Weight

138.10 g/mol

IUPAC Name

4-azido-2-fluoropyridine

InChI

InChI=1S/C5H3FN4/c6-5-3-4(9-10-7)1-2-8-5/h1-3H

InChI Key

NOBQIYUNSMCPMC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N=[N+]=[N-])F

Origin of Product

United States

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